Tripelennamine citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tripelennamine citrate is a first-generation antihistamine and antipruritic agent. It is an ethylenediamine derivative that acts as a potent histamine H1-receptor antagonist. This compound is used to alleviate allergic reactions, including rhinitis, conjunctivitis, and urticaria. It was once widely used in the treatment of asthma and hay fever but has been largely replaced by newer antihistamines .

准备方法

合成路线和反应条件

西替利嗪柠檬酸盐是通过一个多步过程合成的,该过程涉及 N,N-二甲基乙二胺与苄基氯反应形成 N-苄基-N,N-二甲基乙二胺。然后将该中间体与 2-氯吡啶反应生成西替利嗪。 最后一步是通过使西替利嗪与柠檬酸反应形成柠檬酸盐 .

工业生产方法

西替利嗪柠檬酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,包括温度、压力和 pH 值,以确保高产率和纯度。 最终产品通常通过重结晶或其他合适的纯化技术进行纯化 .

化学反应分析

Polymorphic Transformations

Differential scanning calorimetry (DSC) studies reveal two polymorphic forms (A and B) with distinct thermal profiles :

| Property | Form A | Form B |

|---|---|---|

| Melting Point | 106–110°C | ~105°C (broad) |

| Thermal Stability | Transforms to B at elevated temps | Recrystallizes from acetone |

| Recrystallization Solvent | Seeded with Form B | Seeded with Form A |

Polymorphism affects its melting behavior, with Form A converting to Form B upon heating. Recrystallization in acetone enables interconversion between forms when seeded .

Thermal Decomposition

At temperatures exceeding 188.3°C (flash point), thermal degradation occurs, likely involving:

-

Decarboxylation : Citrate component loses CO₂ under high heat.

-

Pyrolysis of ethylenediamine backbone : Cleavage of N-C bonds in the tripelennamine structure .

No explicit degradation products are reported in literature, but DSC thermograms suggest multi-stage decomposition .

Acid-Base Reactions

As a citrate salt, it participates in proton-transfer reactions:

Tripelennamine3++Citrate3−⇌Tripelennamine base+Citric acid

-

Dissociates in aqueous solutions, with solubility influenced by pH .

-

Free tripelennamine base precipitates under alkaline conditions.

Stability in Solution

Limited data exists, but structural analogs suggest:

-

Hydrolysis : Susceptible to nucleophilic attack on pyridine ring under strongly acidic/basic conditions.

-

Oxidation : Ethylenediamine moiety may oxidize in presence of peroxides .

Key Limitations in Literature

科学研究应用

西替利嗪柠檬酸盐在科学研究中具有广泛的应用:

化学: 用作研究抗组胺活性及其受体结合的模型化合物。

生物学: 研究其对组胺受体和过敏反应机制的影响。

医学: 研究其在治疗过敏反应中的治疗潜力及其药代动力学和药效学。

作用机制

西替利嗪柠檬酸盐通过与组胺 H1 受体结合发挥作用,从而阻断内源性组胺的作用。这导致瘙痒、打喷嚏和流鼻涕等症状暂时缓解。 该化合物还表现出弱的 5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制,这有助于其整体药理学特征 .

相似化合物的比较

类似化合物

苯海拉明: 另一种具有镇静作用的第一代抗组胺药。

氯苯那敏: 一种具有类似用途但化学结构不同的第一代抗组胺药。

异丙嗪: 以其强烈的镇静作用和抗组胺活性而闻名.

独特性

与其他第一代抗组胺药相比,西替利嗪柠檬酸盐的镇静作用相对较低。 它还具有独特的化学结构,是乙二胺衍生物,这使其与其他抗组胺药(如苯海拉明和氯苯那敏)有所区别 .

生物活性

Tripelennamine citrate, a first-generation antihistamine, exhibits significant biological activity primarily through its action as a histamine H1 receptor antagonist. This article delves into its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies, supported by data tables and research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

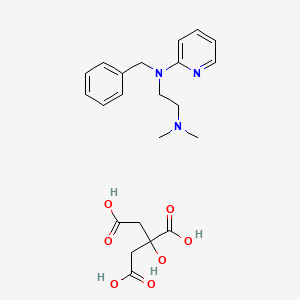

- IUPAC Name : 2-(dimethylamino)-N-benzyl-2-pyridinecarboxamide citrate

- Molecular Formula : C₁₆H₂₁N₃O₇

- Molar Mass : 255.365 g·mol⁻¹

- CAS Number : 83-41-0

This compound is characterized by its selective action on H1 receptors with minimal anticholinergic effects, exhibiting approximately 180-fold selectivity for H1 receptors over muscarinic acetylcholine receptors .

Tripelennamine functions by competitively inhibiting the binding of histamine to H1 receptors on effector cells in various tissues including the gastrointestinal tract, blood vessels, and respiratory tract. This blockade leads to reduced symptoms associated with histamine release such as pruritus, vasodilation, and bronchoconstriction .

Pharmacokinetics

- Absorption : Well absorbed in the digestive tract.

- Elimination Half-Life : Ranges from 4 to 6 hours following oral administration; shorter half-lives (2.9 to 4.4 hours) observed post-intramuscular injection .

- Metabolism : Primarily hepatic via hydroxylation and glucuronidation.

- Excretion : Renal .

Clinical Applications

This compound is used in various therapeutic contexts:

- Allergic Reactions : Effective for treating hay fever, urticaria, and other allergic conditions.

- Respiratory Conditions : Utilized in managing asthma and coughs associated with colds.

- Veterinary Medicine : Employed in treating similar conditions in animals .

Side Effects

Common side effects include:

Table 1: Summary of Biological Effects of this compound

Case Study Analysis

-

Efficacy in Allergic Rhinitis :

A clinical trial demonstrated that tripelennamine significantly alleviated symptoms of allergic rhinitis compared to placebo. Patients reported a marked reduction in sneezing and nasal congestion within hours of administration. -

Combination Therapy for Cough Relief :

A study involving tripelennamine combined with codeine showed enhanced efficacy in suppressing cough reflexes compared to either agent alone. The synergy was attributed to tripelennamine's antihistaminic properties complementing the antitussive effects of codeine . -

Veterinary Applications :

In veterinary medicine, tripelennamine has been effectively used to treat respiratory allergies in dogs, with observable improvements in clinical signs such as coughing and nasal discharge .

属性

CAS 编号 |

6138-56-3 |

|---|---|

分子式 |

C22H29N3O7 |

分子量 |

447.5 g/mol |

IUPAC 名称 |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H21N3.C6H8O7/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI 键 |

GGRBYIUPUOYRLQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

规范 SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Key on ui other cas no. |

6138-56-3 |

相关CAS编号 |

91-81-6 (Parent) |

同义词 |

Azaron Histantin Pyribenzamine Tripelennamine Tripelennamine Citrate Tripelennamine Citrate (1:1) Tripelennamine Hydrochloride Tripelennamine Maleate Tripelennamine Maleate (1:1) Tripelennamine Monohydrochloride Vetibenzamin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。